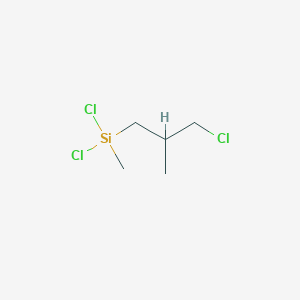

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

Description

Silane, dichloro(3-chloro-2-methylpropyl)methyl- is a chemical compound with the molecular formula C5H11Cl3Si. It is also known by its systematic name, 3-chloroisobutylmethyldichlorosilane . This compound is part of the organosilicon family, which includes compounds containing silicon-carbon bonds. It is commonly used as an intermediate in the synthesis of various silicon-based materials and chemicals.

Properties

IUPAC Name |

dichloro-(3-chloro-2-methylpropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISLJAYCUUJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862721 | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1628-11-1 | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Trichlorosilane and 3-Chloro-2-Methyl-1-Propene

The most documented method involves reacting trichlorosilane (HSiCl₃) with 3-chloro-2-methyl-1-propene under controlled conditions. This reaction proceeds via a radical addition mechanism , where the allylic chloride undergoes nucleophilic attack by the silicon center.

Key Parameters:

-

Temperature: Maintained between 45–60°C to prevent thermal decomposition of intermediates.

-

Catalyst: Metallic zinc (powder or granules) is added to facilitate electron transfer, improving yield to 58–63% .

-

Solvent: Conducted in dipolar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize ionic intermediates.

-

Trichlorosilane (10 mmol) and zinc powder (1.2 eq) are suspended in DMF.

-

3-Chloro-2-methyl-1-propene (12 mmol) is added dropwise at 50°C.

-

The mixture is stirred for 4–6 hours , followed by vacuum distillation to isolate the product.

Challenges:

Catalytic Processes Using Nitrogen Bases

Alternative methods employ tertiary amines (e.g., triethylamine) or phosphines to catalyze the coupling of chlorosilanes with allylic chlorides. These bases mitigate HCl byproduct accumulation, enhancing reaction efficiency.

-

Catalyst Loading: 1,000 ppm triethylamine.

-

Pressure: Atmospheric, with light exclusion to prevent photoinduced rearrangements.

-

Yield: Up to 92% when reactions are conducted at 50°C for 2 hours .

Mechanistic Insight:

The base abstracts HCl, shifting the equilibrium toward product formation. This method reduces zinc-related waste but requires rigorous pH control.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary methods:

Side Reactions and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Silane, dichloro(3-chloro-2-methylpropyl)methyl- undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Reduction: Lithium aluminium hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Reduction: Silanes and corresponding by-products.

Scientific Research Applications

Silane, dichloro(3-chloro-2-methylpropyl)methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of organosilicon compounds and polymers.

Biology: Employed in the modification of surfaces for biological assays and diagnostics.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can modify surfaces by forming a covalent bond with hydroxyl groups on substrates, leading to the formation of a siloxane layer. This property is particularly useful in creating hydrophobic surfaces and enhancing the adhesion of coatings .

Comparison with Similar Compounds

Similar Compounds

- Methyltrichlorosilane (CH3SiCl3)

- Dimethyldichlorosilane ((CH3)2SiCl2)

- Trimethylsilyl chloride ((CH3)3SiCl)

Uniqueness

Silane, dichloro(3-chloro-2-methylpropyl)methyl- is unique due to its specific structure, which includes a 3-chloro-2-methylpropyl group. This structural feature imparts distinct reactivity and properties compared to other chlorosilanes. For instance, its ability to form stable siloxane bonds makes it particularly valuable in surface modification applications .

Biological Activity

Overview

Silane, dichloro(3-chloro-2-methylpropyl)methyl- (CAS No. 1628-11-1), is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The biological activity of silanes often involves interactions with cellular components, influencing various biochemical pathways. For silane, dichloro(3-chloro-2-methylpropyl)methyl-, the following mechanisms are proposed:

- Cell Membrane Interaction : Silanes can integrate into lipid bilayers, potentially affecting membrane fluidity and function. This interaction may influence the activity of membrane-bound enzymes and receptors, altering cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Compounds like silanes can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis in certain contexts.

The compound is characterized by its ability to participate in various biochemical reactions:

- Thiol Group Interactions : As a derivative of cysteine, silane may interact with thiol groups in proteins, influencing protein folding and function.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways related to cysteine and methionine metabolism.

Table 1: Summary of Research Findings on Silane, Dichloro(3-chloro-2-methylpropyl)methyl-

Detailed Findings

- In Vitro Cytotoxicity : A study demonstrated that silane exhibited cytotoxic effects on various cancer cell lines, primarily through the induction of oxidative stress and apoptosis. The compound's ability to generate ROS was linked to significant alterations in cell viability and proliferation rates.

- Metabolic Pathway Involvement : Research indicated that silane participates in key metabolic pathways involving cysteine and methionine. This involvement suggests potential implications for cellular redox regulation and protein synthesis.

- Toxicological Profile : Investigations into the toxicological aspects of silane revealed that while it has beneficial properties at lower concentrations, higher doses could lead to adverse effects such as cellular damage and inflammation.

Q & A

Q. What are the optimal synthetic pathways for producing silane, dichloro(3-chloro-2-methylpropyl)methyl-?

Methodological Answer: The synthesis typically involves hydrosilylation or chlorination of pre-functionalized silanes. For example, allyl intermediates (e.g., allyl-3-chloropropyldichlorosilane) can undergo controlled chlorination to introduce the 3-chloro-2-methylpropyl group, as detailed in US Patent 5420323 A1 . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to minimize side products like trichlorosilane or tetramethylsilane byproducts, which are common in chlorosilane synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm substituent geometry and chlorine bonding. Gas chromatography-mass spectrometry (GC-MS) is critical for detecting trace impurities (e.g., residual allyl groups or unreacted chlorides) . Cross-reference spectral data with computational simulations (DFT for ²⁹Si chemical shifts) to validate assignments .

Q. What safety protocols are essential for handling this chlorosilane?

Methodological Answer: Due to its hydrolytic sensitivity, store the compound under inert gas (argon/nitrogen) in moisture-free environments. Use static discharge-proof equipment and avoid open flames (flash points for analogous chlorosilanes are ~93°C) . Personal protective equipment (PPE) must include acid-resistant gloves and vapor respirators, as hydrolysis releases HCl gas, which is corrosive .

Advanced Research Questions

Q. How does the steric and electronic environment of the 3-chloro-2-methylpropyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky 3-chloro-2-methylpropyl group reduces nucleophilicity at the silicon center, favoring electrophilic substitution over nucleophilic attack. Comparative kinetic studies with less hindered analogs (e.g., dimethyldichlorosilane) show slower hydrolysis rates (1.5–2×) due to steric shielding . Computational models (e.g., DFT or MD simulations) can map steric effects on transition states .

Q. What analytical methods resolve contradictions in reported decomposition products?

Methodological Answer: Conflicting reports on thermal decomposition products (e.g., chlorinated alkanes vs. siloxanes) require advanced hyphenated techniques. TGA-FTIR-GC/MS allows real-time tracking of volatile byproducts. For example, decomposition above 150°C may yield 3-chloro-2-methylpropene (via β-hydride elimination) and methylchlorosiloxanes, as observed in analogous allyl-functionalized silanes .

Q. Can this compound act as a precursor for fluorinated silanes?

Methodological Answer: Yes, but fluorination requires careful optimization. Replace chlorine atoms via reaction with KF or AgF in anhydrous THF. Monitor selectivity—fluorination at the methyl group versus the 3-chloro-2-methylpropyl chain—using ¹⁹F NMR. Note that fluorinated analogs (e.g., nonafluorohexyl-substituted silanes) exhibit higher thermal stability but reduced solubility in polar solvents .

Q. How do regulatory thresholds for analogous chlorosilanes inform risk assessments?

Methodological Answer: While no specific TPQ (Threshold Planning Quantity) exists for this compound, extrapolate from EPA guidelines for structurally similar silanes (e.g., dimethyldichlorosilane, TPQ = 5,000 lbs ). Conduct acute exposure studies using OECD 403/403 guidelines to establish LC₅₀ values for inhalation toxicity, prioritizing controls for lab-scale synthesis (<1 kg batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.